molecular formula C14H13N7O2S B6533512 4-[2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzamide CAS No. 1060202-90-5

4-[2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzamide

Cat. No. B6533512
CAS RN: 1060202-90-5
M. Wt: 343.37 g/mol
InChI Key: VLRCVGHXNWMXLJ-UHFFFAOYSA-N
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Description

The compound “4-[2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been studied for its potential as a potent inhibitor of Ubiquitin specific peptidase 28 (USP28), a protein associated with the development of various malignancies .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Chemical Reactions Analysis

The compound has been found to reversibly bind to USP28, directly affecting its protein levels . This interaction inhibits the proliferation, cell cycle at S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .

properties

IUPAC Name

4-[[2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O2S/c1-21-13-11(19-20-21)14(17-7-16-13)24-6-10(22)18-9-4-2-8(3-5-9)12(15)23/h2-5,7H,6H2,1H3,(H2,15,23)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRCVGHXNWMXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)N)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide

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